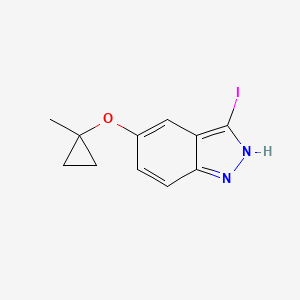
3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This specific compound is characterized by the presence of an iodine atom at the 3-position and a 1-methylcyclopropoxy group at the 5-position of the indazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole typically involves the iodination of a precursor indazole compound The reaction conditions often include the use of iodine or iodine monochloride in the presence of a suitable oxidizing agent
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and alkylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole compounds.
科学研究应用
3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The iodine atom and the 1-methylcyclopropoxy group play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes.
相似化合物的比较
Similar Compounds
3-Iodo-1H-indazole: Lacks the 1-methylcyclopropoxy group, making it less sterically hindered.
5-(1-Methylcyclopropoxy)-1H-indazole: Does not have the iodine atom, affecting its reactivity and binding properties.
3-Bromo-5-(1-methylcyclopropoxy)-1H-indazole: Similar structure but with a bromine atom instead of iodine, which can influence its chemical behavior and biological activity.
Uniqueness
3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole is unique due to the combination of the iodine atom and the 1-methylcyclopropoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H11IN2O |
|---|---|
分子量 |
314.12 g/mol |
IUPAC 名称 |
3-iodo-5-(1-methylcyclopropyl)oxy-2H-indazole |
InChI |
InChI=1S/C11H11IN2O/c1-11(4-5-11)15-7-2-3-9-8(6-7)10(12)14-13-9/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI 键 |
FBYMHKOIJSZIAV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)OC2=CC3=C(NN=C3C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















